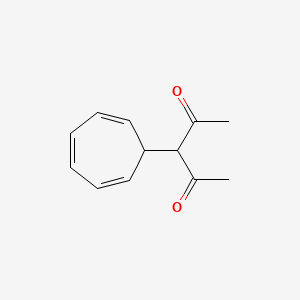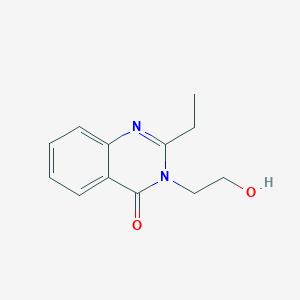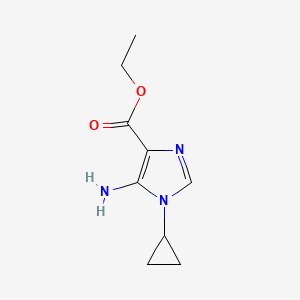
NSC 143773
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 143773:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonanoylpyridine typically involves the acylation of pyridine with nonanoic acid or its derivatives. One common method is the Friedel-Crafts acylation reaction, where pyridine reacts with nonanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of 2-Nonanoylpyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Nonanoylpyridine can undergo various chemical reactions, including:
Oxidation: The nonanoyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The carbonyl group in the nonanoyl chain can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed:
Oxidation: Nonanoic acid or 2-nonanoylpyridine-3-carboxylic acid.
Reduction: 2-Nonanoylpyridine alcohol.
Substitution: 3-Nitro-2-nonanoylpyridine or 3-bromo-2-nonanoylpyridine.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have investigated its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Research has focused on its potential as an anti-inflammatory agent and its ability to modulate certain biological pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Nonanoylpyridine involves its interaction with specific molecular targets. In biological systems, it can interact with cell membranes, leading to increased permeability and disruption of cellular processes. It may also inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparación Con Compuestos Similares
2-Nonanoylpyridine can be compared with other pyridine derivatives and nonanoyl compounds:
Similar Compounds: 2-Acetylpyridine, 2-Benzoylpyridine, and 2-Nonanoylbenzene.
Uniqueness: The presence of both the pyridine ring and the nonanoyl group gives 2-Nonanoylpyridine unique chemical and biological properties
Propiedades
Número CAS |
65548-56-3 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
3-cyclohepta-2,4,6-trien-1-ylpentane-2,4-dione |
InChI |
InChI=1S/C12H14O2/c1-9(13)12(10(2)14)11-7-5-3-4-6-8-11/h3-8,11-12H,1-2H3 |
Clave InChI |
YWNYRHVJXKBAJO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1C=CC=CC=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(2-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B8771040.png)












![5-Chloro-2-phenyloxazolo[5,4-B]pyridine](/img/structure/B8771137.png)
